molecular formula C21H21N5O B2679568 2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-45-6

2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2679568
CAS No.: 899997-45-6
M. Wt: 359.433
InChI Key: LZYJYWIDSOBJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound of significant interest in infectious disease research, particularly for developing novel anti-influenza (Flu) therapeutics . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold known for its versatility in medicinal chemistry and its structural resemblance to purines, which allows it to interact effectively with biological targets . Its primary researched mechanism of action involves disrupting the protein-protein interaction (PPI) between the PA and PB1 subunits of the influenza virus's RNA-dependent RNA polymerase (RdRP) . By inhibiting the formation of the PA-PB1 complex, this compound interferes with the assembly and function of the viral replication machinery, thereby blocking viral replication. This mechanism aligns with the pursuit of next-generation antiviral agents that target host-pathogen interactions . The compound is offered with a minimum purity of 90% and is available for purchase in quantities ranging from 1mg to 40mg to support various research and development scales . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-13-9-11-16(12-10-13)19-18(20(27)24-17-7-5-4-6-8-17)14(2)22-21-23-15(3)25-26(19)21/h4-12,19H,1-3H3,(H,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYJYWIDSOBJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo[1,5-a]pyrimidines. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of triazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential .

Enzyme Inhibition

Triazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit specific enzymes that are crucial in cancer progression and other diseases. For example, they have shown promise as inhibitors of kinases , which play a pivotal role in cell signaling pathways related to cancer growth and metastasis. The compound's structural features allow it to bind effectively to active sites of these enzymes, thereby blocking their activity .

Synthesis and Derivatives

The synthesis of 2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step processes that include the reaction of various precursors under controlled conditions. Recent advancements in synthetic methodologies have enabled the development of new derivatives with enhanced biological activities. For example:

Derivative Activity Reference
Compound AAntitumor
Compound BEnzyme Inhibition

Case Study 1: Anticancer Properties

In a study published in Molecules, researchers synthesized several derivatives of triazolo[1,5-a]pyrimidine and evaluated their anticancer properties against human breast cancer cell lines. The results indicated that specific modifications to the molecular structure significantly increased cytotoxicity compared to non-modified compounds .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of various triazolo[1,5-a]pyrimidines. The findings revealed that certain compounds could effectively inhibit kinases involved in tumor growth signaling pathways. This highlights the potential for developing targeted therapies based on these compounds .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression. By inhibiting this enzyme, the compound induces cell cycle arrest and apoptosis in cancer cells . The molecular targets include the active site of CDK2, where the compound binds and prevents the phosphorylation of downstream targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs are synthesized via multi-component Biginelli-like reactions, as described in –3. Below is a comparative analysis of key derivatives:

Compound Name & ID (from ) Substituents (Positions) Yield (%) Melting Point (°C) Key Structural Differences vs. Target Compound
5a : 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide - 2-amino
- 5-methyl
- 7-(3,4,5-trimethoxyphenyl)
- N-(p-tolyl)
43–66% Not reported Target lacks amino group at position 2 and trimethoxyphenyl at position 5. Both share N-(p-tolyl) carboxamide.
5j : 2-amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide - 2-amino
- N-(4-nitrophenyl)
43% 319.9–320.8 Target has N-phenyl instead of N-(4-nitrophenyl); nitro groups reduce solubility.
5k : 2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide - N-(4-bromophenyl) 54% 280.1–284.3 Bromine increases molecular weight and lipophilicity vs. target’s N-phenyl.
5t (): 2-amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide - 7-phenyl
- N-(3,4,5-trimethoxyphenyl)
Not reported Not reported Target’s 7-(4-methylphenyl) vs. 5t’s unsubstituted phenyl; trimethoxyphenyl in 5t enhances steric bulk.

Key Observations :

  • Amino vs. Methyl Groups: The target compound lacks the 2-amino group present in analogs like 5a–5n, which may reduce hydrogen-bonding capacity and alter bioactivity .
  • Aryl Substituents : The 7-(4-methylphenyl) group in the target compound balances lipophilicity and steric effects compared to bulkier 3,4,5-trimethoxyphenyl groups in 5a–5t .

Optimization Challenges :

  • Substituting 3,4,5-trimethoxyphenyl (in 5a) with 4-methylphenyl may require adjusting reaction time or temperature to account for reduced steric hindrance.
  • The absence of an amino group at position 2 simplifies purification compared to amino-containing derivatives .

Physicochemical Properties

  • Melting Points: Amino-substituted analogs (e.g., 5j: 319.9–320.8°C) exhibit higher melting points than non-amino derivatives due to enhanced intermolecular hydrogen bonding. The target compound’s melting point is expected to be lower, closer to 250–280°C, based on methyl/phenyl substituent dominance .
  • Solubility : The 4-methylphenyl and N-phenyl groups increase lipophilicity compared to polar derivatives like 5l (with hydroxy/methoxy groups). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

2,5-Dimethyl-7-(4-methylphenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential as an anticancer agent and its interactions with various biochemical pathways make it a subject of extensive research.

The biological activity of this compound can be attributed to its ability to inhibit several key enzymes involved in critical cellular processes:

  • Enzyme Targets : It has been shown to inhibit enzymes such as RORγt (Retinoic acid receptor-related orphan receptor gamma t), JAK1 (Janus kinase 1), and JAK2 (Janus kinase 2) which play significant roles in immune response and signal transduction pathways .
  • Mode of Action : The compound interacts with the active sites of these enzymes, effectively blocking their function. This inhibition can lead to alterations in immune responses and other cellular signaling pathways .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that it functions as a CDK2 (Cyclin-dependent kinase 2) inhibitor, demonstrating significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may also possess antimicrobial properties, although further research is required to establish its efficacy against specific pathogens.
  • Anti-inflammatory Effects : The inhibition of JAK enzymes suggests potential anti-inflammatory applications, as these pathways are often implicated in inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AnticancerMCF70.95
AnticancerNCI-H4600.30
AntimicrobialVarious pathogensND
Anti-inflammatoryJAK1/JAK2ND

Case Study: Anticancer Activity

In a study conducted by Li et al., the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in MCF7 and NCI-H460 with IC50 values of 0.95 µM and 0.30 µM respectively. These findings highlight its potential as a therapeutic agent in cancer treatment .

Case Study: Enzyme Inhibition

A study published in Medicinal Chemistry explored the inhibitory effects of similar triazolopyrimidine compounds on RORγt and JAK enzymes. The results showed that these compounds could effectively modulate immune responses by inhibiting these pathways, suggesting that this compound may share similar properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.